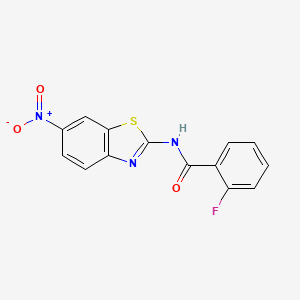

2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

CAS No.: 313370-25-1

Cat. No.: VC4502183

Molecular Formula: C14H8FN3O3S

Molecular Weight: 317.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313370-25-1 |

|---|---|

| Molecular Formula | C14H8FN3O3S |

| Molecular Weight | 317.29 |

| IUPAC Name | 2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C14H8FN3O3S/c15-10-4-2-1-3-9(10)13(19)17-14-16-11-6-5-8(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) |

| Standard InChI Key | VRBCYMUOYNFGMZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])F |

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide comprises a benzothiazole core fused with a benzamide group. Key features include:

-

Benzothiazole ring: A heterocyclic aromatic system containing sulfur and nitrogen atoms.

-

Nitro group (-NO₂): Positioned at the 6-position of the benzothiazole ring, which enhances electron-withdrawing effects and influences reactivity.

-

Fluorine atom (-F): Located at the 2-position of the benzamide moiety, contributing to electronegativity and steric effects.

Table 1: Comparative Molecular Properties of Benzothiazole Derivatives

The nitro group’s strong electron-withdrawing nature likely increases the compound’s electrophilicity, making it reactive in substitution reactions . Fluorine’s electronegativity may enhance binding affinity to biological targets by forming hydrogen bonds .

Synthetic Routes and Optimization

While no direct synthesis of 2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is documented, analogous compounds suggest a multi-step approach:

Step 1: Nitration of Benzothiazole

Introducing the nitro group to the benzothiazole ring typically involves nitrating agents like nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at controlled temperatures (0–5°C) . For example, 6-nitro-1,3-benzothiazol-2-amine can be synthesized via nitration followed by reduction.

Step 2: Amide Coupling

Reaction of 6-nitro-1,3-benzothiazol-2-amine with 2-fluorobenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions yields the target compound .

Critical Parameters:

-

Temperature: Maintained below 25°C to prevent decomposition.

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Physicochemical Characteristics

Spectral Data (Inferred from Analogs)

-

¹H NMR: Aromatic protons adjacent to the nitro group resonate at δ 8.2–8.5 ppm, while fluorine’s deshielding effect shifts benzamide protons to δ 7.6–7.9 ppm .

-

¹³C NMR: The carbonyl carbon (C=O) appears near δ 165 ppm, and the nitro group’s carbons resonate at δ 148–150 ppm .

-

Mass Spectrometry: Expected molecular ion peak [M+H]⁺ at m/z 329.30.

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the nitro group’s hydrophobicity .

-

Stability: Susceptible to photodegradation; storage in amber vials under inert atmosphere (N₂) is recommended .

Biological Activity and Mechanistic Insights

Benzothiazole derivatives exhibit diverse biological activities, though specific data for this compound remain speculative:

Anticancer Activity

Nitro-containing benzothiazoles act as prodrugs, undergoing enzymatic reduction to generate reactive intermediates that damage DNA . The fluorobenzamide moiety could further stabilize interactions with tyrosine kinase domains, as seen in analogous structures .

Applications and Industrial Relevance

Pharmaceutical Development

-

Antimicrobial Agents: Structural analogs are under investigation for treating drug-resistant infections .

-

Anticancer Therapeutics: Nitro groups’ bioreductive properties make them candidates for hypoxia-selective cytotoxins .

Material Science

Nitrobenzothiazoles serve as precursors for fluorescent dyes and photovoltaic materials due to their electron-deficient aromatic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume